4,4'-Sulfonylbis(2-chlorophenol)
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .
Mode of Action
4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .
Biochemical Pathways
The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .
Result of Action
The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the preparation methods for 4,4’-Sulfonylbis(2-chlorophenol) involves heating 4,4’-diallyldiphenylsulfone to 195-210°C under the protection of inert gas. The reaction occurs in the presence of a heterocyclic compound and an amino compound . This method has the advantages of low reaction device requirements, few reaction byproducts, and high purity and yield of the product.
Industrial Production Methods
The industrial production of 4,4’-Sulfonylbis(2-chlorophenol) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high efficiency, minimal byproducts, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2-chlorophenol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols, depending on the type of reaction and reagents used.
Scientific Research Applications
4,4’-Sulfonylbis(2-chlorophenol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its cytotoxicity and gene expression modulation.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of temperature-resistant polymers, such as polysulfone plastics, which find applications in plumbing pipes, printer cartridges, and automobile fuses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-Sulfonylbis(2-chlorophenol) include:
- Bisphenol A (BPA)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
- Bisphenol S (BPS)
Comparison
Compared to bisphenol A (BPA), 4,4’-Sulfonylbis(2-chlorophenol) (BPS) is considered to have similar applications but with potentially different health and environmental effects. BPS is often used as a substitute for BPA due to concerns about BPA’s estrogenic activity and potential health risks. research is ongoing to fully understand the safety and environmental impact of BPS and other bisphenol analogs .
Properties
IUPAC Name |
2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGALQKQJSBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325603 | |
Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46947-87-9 | |
Record name | NSC512722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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